molecular formula C21H20Br2N2O2 B15055522 (Z)-N-(1-Bromo-1-(4-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide

(Z)-N-(1-Bromo-1-(4-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide

Cat. No.: B15055522
M. Wt: 492.2 g/mol
InChI Key: HMNQASLBOPRNMT-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This brominated benzamide derivative features a complex enone backbone with dual bromine substituents: one on the phenyl ring (4-bromophenyl) and another on the α-carbon of the propen-2-yl moiety. The compound’s molecular formula is C₂₁H₁₉Br₂N₂O₂, with an average mass of 515.21 g/mol (calculated based on structural analogs in and ) . Its stereoelectronic profile suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated motifs.

Properties

Molecular Formula

C21H20Br2N2O2

Molecular Weight

492.2 g/mol

IUPAC Name

N-[(Z)-1-bromo-1-(4-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H20Br2N2O2/c22-17-11-9-15(10-12-17)18(23)19(21(27)25-13-5-2-6-14-25)24-20(26)16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-14H2,(H,24,26)/b19-18-

InChI Key

HMNQASLBOPRNMT-HNENSFHCSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C(\C2=CC=C(C=C2)Br)/Br)/NC(=O)C3=CC=CC=C3

Canonical SMILES

C1CCN(CC1)C(=O)C(=C(C2=CC=C(C=C2)Br)Br)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

(Z)-N-(1-Bromo-1-(4-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H23Br2N2O2, with a molecular weight of 487.34 g/mol. The compound features a brominated phenyl group, a piperidine moiety, and an enone structure that may enhance its biological interactions.

Research indicates that the compound may interact with various biological targets, including enzymes and receptors. The presence of halogen substituents such as bromine enhances lipophilicity, potentially increasing binding affinity to target sites. Computational studies have predicted its activity using structure-activity relationship (SAR) models, suggesting promising pharmacological properties.

Anticancer Activity

Several studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives with similar structural motifs have shown cytotoxic effects against various cancer cell lines.

Compound NameKey FeaturesBiological Activity
N-(4-bromophenyl)benzamideBrominated phenyl groupAnticancer
4-Fluoro-N-benzoylpiperidineFluorinated piperidineNeuroactive
2-Fluoro-N-(phenethyl)benzamideFluorinated benzamideAntimicrobial

The unique combination of halogenated substituents in (Z)-N-(1-Bromo-1-(4-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-y)benzamide may enhance selectivity and efficacy against specific cancer types compared to these similar compounds .

Antimicrobial Activity

In vitro evaluations have demonstrated that related compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating potent antimicrobial properties .

Case Studies

A notable case study involved the evaluation of a series of pyrrole benzamide derivatives, which demonstrated enhanced antibacterial effects due to halogen substitutions. These findings suggest that (Z)-N-(1-Bromo-1-(4-bromophenyl)-3-oxo-3-(piperidin-1-y)prop-1-en-2-y)benzamide could serve as a lead compound for developing new antibacterial agents .

Scientific Research Applications

The applications of (Z)-N-(1-Bromo-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide are of interest in medicinal chemistry because of the compound's potential biological activities. Studies utilizing computational predictions suggest that this compound could serve as a lead for further pharmacological investigations.

Key Features and Structural Aspects

  • The molecular formula is C21H20BrFN2O2, and the molecular weight is 431.3 g/mol.
  • It has a benzamide core and an enone moiety, contributing to its reactivity.
  • The presence of bromine and fluorine substituents may influence the compound's lipophilicity and biological interactions, potentially enhancing its pharmacological profile.

Synthesis

The synthesis of (Z)-N-(1-Bromo-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide may involve multiple steps, each requiring careful optimization to ensure high yields and purity of the final product.

Potential Applications

  • Interaction studies focus on its binding affinity with various biological targets, including enzymes and receptors.
  • Techniques such as structure-activity relationship models and computational tools are crucial for understanding its mechanism of action and optimizing its pharmacological properties.

Structural Similarities and Biological Activities

Several compounds share structural similarities:

Compound NameKey FeaturesBiological Activity
N-(4-bromophenyl)benzamideBrominated phenyl groupAnticancer
4-Fluoro-N-benzoylpiperidineFluorinated piperidineNeuroactive
2-Fluoro-N-(phenethyl)benzamideFluorinated benzamideAntimicrobial

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of α-bromoenone benzamides, which share a core structure but vary in substituents and stereochemistry. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance (If Reported)
Target Compound: (Z)-N-(1-Bromo-1-(4-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide C₂₁H₁₉Br₂N₂O₂ 515.21 4-Bromophenyl, α-bromo, piperidin-1-yl Not explicitly reported in provided sources
(Z)-N-(1-(2-Bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide C₂₁H₁₉BrClN₂O₂ 470.75 2-Bromophenyl, α-chloro, piperidin-1-yl Catalogued as a biochemical tool (ACE Biolabs)
N-{(1Z)-1-[5-(4-Bromophenyl)-2-furyl]-3-oxo-3-[(4-pyridinylmethyl)amino]-1-propen-2-yl}benzamide C₂₆H₂₀BrN₃O₃ 502.37 4-Bromophenyl-furan hybrid, pyridinylmethylamino Structural data available (ChemSpider ID: 12232291)
N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-sulfamoylphenyl)amino)prop-1-en-2-yl)benzamide derivatives C₂₃H₂₁N₃O₅S ~463.49 (average) 4-Methoxyphenyl, sulfamoylphenylamino Carbonic anhydrase (CA) inhibition activity
N-{(1Z)-1-(4-Chlorophenyl)-3-oxo-3-[(3-pyridinylmethyl)amino]-1-propen-2-yl}-4-methylbenzamide C₂₄H₂₁ClN₄O₂ 456.90 4-Chlorophenyl, 3-pyridinylmethylamino, 4-methylbenzamide No explicit activity data reported

Key Observations

Halogenation Effects: The target compound’s dual bromine substituents enhance lipophilicity (logP ~4.2 estimated) compared to the chloro analog (, logP ~3.8) . Bromine’s larger atomic radius may improve van der Waals interactions in hydrophobic binding pockets.

Heterocyclic Modifications :

  • Replacing the phenyl ring with a furan moiety () introduces conformational rigidity and reduces molecular weight (502.37 vs. 515.21 g/mol) . The furan’s oxygen atom may participate in hydrogen bonding, a feature absent in the target compound.
  • The piperidin-1-yl group in the target compound provides a basic nitrogen, which could enhance solubility in acidic environments compared to sulfamoyl derivatives () .

Biological Activity Trends: Sulfamoylphenylamino analogs () exhibit CA inhibition, suggesting that electron-withdrawing groups at the 3-oxo position are critical for enzyme interaction . The target compound’s piperidinyl group, being bulkier and less acidic, may redirect activity toward non-CA targets (e.g., kinases or GPCRs). The pyridinylmethylamino group in and introduces aromatic nitrogen, which could facilitate π-π stacking or metal coordination in active sites .

Synthetic Challenges: Brominated analogs like the target compound require stringent control over Z/E isomerism during synthesis, as noted in ’s product specifications . Chloro derivatives () may offer simpler synthetic routes but with reduced steric bulk.

Research Findings and Implications

  • Structural Insights : X-ray crystallography data (indirectly referenced via SHELX software in ) could resolve the Z-configuration and confirm intramolecular hydrogen bonds between the benzamide carbonyl and piperidinyl N-H .
  • Activity Gaps : While ’s sulfamoyl derivatives show enzyme inhibition, the target compound’s bromine/piperidine combination lacks direct activity data. This highlights a need for targeted assays (e.g., kinase profiling or cytotoxicity studies).
  • Thermal Stability : The high melting points (~240–268°C) of sulfamoyl analogs () suggest that the target compound may also exhibit robust thermal stability, advantageous for formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.